molecular formula C8H16FeO2 B027999 Iron 2-ethylhexanoate CAS No. 19583-54-1

Iron 2-ethylhexanoate

Cat. No.: B027999
CAS No.: 19583-54-1
M. Wt: 200.06 g/mol
InChI Key: IINOHALFTZBGDN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Fluticasone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is fluticasone propionate itself, with various intermediates formed during the synthesis process .

Scientific Research Applications

Catalytic Applications

A. Diels-Alder Reactions

Iron(III) 2-ethylhexanoate has been utilized as a mild Lewis acid catalyst in stereoselective Diels–Alder reactions. This application is significant in organic synthesis, allowing for high diastereoselectivity and yield. For instance, it has been reported to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acids with diastereoisomeric excesses as high as 98% when reacting with ethyl (E)-4-oxobutenoate and alkyl vinyl ethers .

B. Polyurethane Foam Production

In the production of polyurethane foams, iron 2-ethylhexanoate serves as a catalyst that facilitates the formation of foam structures. Its effectiveness in this application contributes to the efficiency and quality of the final product . The compound's ability to promote reactions without introducing significant toxicity makes it an attractive choice for manufacturers.

Materials Science

This compound plays a crucial role as a precursor in materials science, particularly in the development of metal-organic frameworks (MOFs) and other advanced materials. These compounds are essential for applications ranging from catalysis to gas storage and separation . The versatility of this compound allows it to be incorporated into various formulations, enhancing material properties such as strength and thermal stability.

Environmental Applications

A. Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles by reducing the environmental impact of chemical processes. Its application in catalysis often results in lower energy requirements and reduced waste production compared to traditional methods . Moreover, its role in producing low-VOC (volatile organic compound) coatings contributes to environmental sustainability by minimizing air pollution during application processes .

  • Diels-Alder Reaction Study
    • Researchers demonstrated the effectiveness of iron(III) 2-ethylhexanoate as a catalyst for stereoselective reactions, achieving high yields and selectivity, which showcases its potential for pharmaceutical applications.
  • Polyurethane Foam Production
    • A study highlighted the use of this compound in manufacturing flexible polyurethane foams, noting improvements in processing efficiency and foam quality compared to conventional catalysts.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Iron 2-ethylhexanoate, and how can its purity be optimized?

  • Methodological Answer : this compound is typically synthesized by reacting iron salts (e.g., FeCl₃) with 2-ethylhexanoic acid in a non-polar solvent like hexane. A common approach involves diluting the precursor solution (e.g., 15% w/w metal complex in hexane) and drop-casting it onto substrates for thin-film applications . To optimize purity, ensure stoichiometric control, inert atmospheric conditions, and post-synthesis purification via vacuum distillation or recrystallization. Characterization via FTIR (to confirm carboxylate bonding) and elemental analysis (to verify Fe content) is critical.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability, reproductive toxicity, and ecological hazards , researchers must:

  • Use fume hoods for ventilation to avoid inhalation of vapors.
  • Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Store solutions in sealed containers away from oxidizers and ignition sources.
  • Dispose of waste via approved facilities to prevent environmental contamination. Emergency protocols include immediate rinsing of exposed skin/eyes and CO₂-based fire suppression .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : Identifies carboxylate ligand bonding (peaks at ~1540 cm⁻¹ for asymmetric COO⁻ stretching).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles.
  • Inductively Coupled Plasma (ICP) : Quantifies iron content.
  • NMR Spectroscopy (if soluble): Resolves ligand coordination geometry.
    Cross-referencing with X-ray diffraction (for crystalline phases) and UV-Vis spectroscopy (for electronic properties) enhances accuracy .

Advanced Research Questions

Q. How can this compound’s catalytic efficiency in oxidation reactions be systematically evaluated?

  • Methodological Answer : Design experiments to measure turnover frequency (TOF) and selectivity in model reactions (e.g., alkane oxidation). Control variables include:

  • Catalyst loading (e.g., 1–5 mol%).
  • Solvent polarity (hexane vs. toluene).
  • Temperature gradients (25–80°C).
    Use GC-MS or HPLC to quantify products. Compare performance with other metal carboxylates (e.g., Cu(II) 2-ethylhexanoate ) to identify mechanistic advantages, such as redox activity or ligand lability.

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Address discrepancies via:

  • Read-Across Analysis : Compare data with structurally similar compounds (e.g., aluminum or cerium 2-ethylhexanoates) to infer toxicity pathways .
  • Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) across concentrations (0.1–100 µM).
  • Ecotoxicological Modeling : Use Daphnia magna or algal bioassays to assess aquatic toxicity thresholds.
    Ensure compliance with OECD guidelines for reproducibility .

Q. How does the solvent environment influence the stability and reactivity of this compound in catalytic applications?

  • Methodological Answer : Solvent polarity and coordinating ability significantly alter stability:

  • In non-polar solvents (e.g., hexane), the compound remains monomeric, enhancing catalytic activity.
  • Polar solvents (e.g., ethanol) may induce ligand dissociation, reducing efficacy.
    Monitor stability via time-resolved UV-Vis spectroscopy and dynamic light scattering (DLS) to detect aggregation. Optimize solvent choice based on reaction thermodynamics (e.g., Gibbs free energy calculations) .

Q. Methodological Considerations for Data Analysis

  • Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets and isolate variables causing discrepancies .
  • Thermal Decomposition : Use TGA-DSC coupled with mass spectrometry to profile gaseous byproducts (e.g., CO₂, hydrocarbons) and establish safe operational limits .

Properties

CAS No.

19583-54-1

Molecular Formula

C8H16FeO2

Molecular Weight

200.06 g/mol

IUPAC Name

2-ethylhexanoic acid;iron

InChI

InChI=1S/C8H16O2.Fe/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

IINOHALFTZBGDN-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+2]

Canonical SMILES

CCCCC(CC)C(=O)O.[Fe]

Key on ui other cas no.

93981-08-9
19583-54-1

Pictograms

Irritant; Health Hazard

Related CAS

93981-08-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Iron 2-ethylhexanoate
Iron 2-ethylhexanoate
Iron 2-ethylhexanoate
Iron 2-ethylhexanoate
Iron 2-ethylhexanoate
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Iron 2-ethylhexanoate

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